3-(Trifluoromethoxy)phenylboronic acid
Overview
Description
3-(Trifluoromethoxy)phenylboronic acid is a chemical compound studied for its diverse properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenylboronic acid moiety.
Synthesis Analysis
The synthesis of trifluoromethylphenylboronic acids involves complex chemical processes. Recent studies have explored different methods for synthesizing these compounds. For instance, the synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl) boric acid was achieved through a two-step process and characterized using various spectroscopic techniques (Li-xue Ma et al., 2023).
Molecular Structure Analysis
The molecular and crystal structures of trifluoromethylphenylboronic acids have been determined using single-crystal X-ray diffraction (XRD) methods. These compounds form hydrogen-bonded dimers with specific conformations, influenced by the position of the substituent on the phenyl ring (Jan T. Gozdalik et al., 2019).
Chemical Reactions and Properties
These compounds exhibit high resistance to protodeboronation reactions, a key characteristic in boronic acid chemistry. The introduction of the trifluoromethyl group impacts their reactivity and interaction with other chemical species (Jan T. Gozdalik et al., 2019).
Scientific Research Applications
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid has been studied for its antibacterial properties . The compound was evaluated against Escherichia coli and Bacillus cereus .
- Methods of Application: The compound was characterized by 1H, 13C, 11B, and 19F NMR spectroscopy. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
- Results or Outcomes: The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic . Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli .
Synthesis of Biologically Active Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds .
- Methods of Application: The compound is used in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
- Results or Outcomes: The compound has been used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field: Material Science
- Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: The compound was used in palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized compounds were used to create new types of liquid crystals .
Synthesis of o-Phenylphenols
- Scientific Field: Medicinal Chemistry
- Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid has been used in the synthesis of o-phenylphenols .
- Methods of Application: The compound was used in palladium-catalyzed cross-couplings .
- Results or Outcomes: The synthesized o-phenylphenols were used as potent leukotriene B4 receptor agonists .
Synthesis of Fluorinated Building Blocks
- Scientific Field: Organic Chemistry
- Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid is used in the synthesis of fluorinated building blocks .
- Methods of Application: The compound is used in various reactions such as Suzuki-Miyaura Cross Coupling Reaction .
- Results or Outcomes: The synthesized fluorinated building blocks are used in a wide range of applications .
Synthesis of Fluorination Reagents
- Scientific Field: Organic Chemistry
- Summary of Application: 3-(Trifluoromethoxy)phenylboronic acid is used in the synthesis of fluorination reagents .
- Methods of Application: The compound is used in various reactions such as Suzuki-Miyaura Cross Coupling Reaction .
- Results or Outcomes: The synthesized fluorination reagents are used in a wide range of applications .
properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDFWVLAHRQSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370274 | |
Record name | 3-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)phenylboronic acid | |
CAS RN |
179113-90-7 | |
Record name | 3-(Trifluoromethoxy)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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